7,7,7-Trifluoroheptan-3-amine

Description

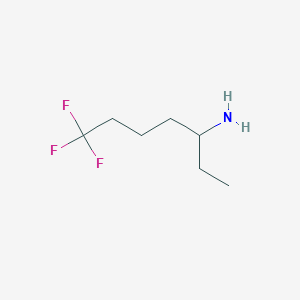

Structure

3D Structure

Properties

IUPAC Name |

7,7,7-trifluoroheptan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3N/c1-2-6(11)4-3-5-7(8,9)10/h6H,2-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLHQGYNBVJTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7,7,7 Trifluoroheptan 3 Amine

Strategies for Carbon-Nitrogen Bond Formation in Fluorinated Alkanes

The introduction of a nitrogen atom into a fluorinated alkane chain is a critical step in the synthesis of compounds like 7,7,7-Trifluoroheptan-3-amine. The methods employed are designed to be efficient and selective, navigating the challenges posed by the electron-withdrawing nature of the trifluoromethyl group.

Reductive Amination Approaches Utilizing Fluorinated Carbonyl Precursors

Reductive amination is a widely used and versatile method for synthesizing amines. synplechem.com This process involves the reaction of a carbonyl compound, in this case, a fluorinated ketone, with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org

Catalytic hydrogenation is a direct and atom-economical method for the reduction of imines to amines. sioc-journal.cn This process typically involves the use of a metal catalyst and molecular hydrogen. For the synthesis of this compound, the corresponding imine, formed from 7,7,7-trifluoroheptan-3-one and ammonia, can be subjected to catalytic hydrogenation.

Palladium-based catalysts, often in combination with chiral ligands for asymmetric synthesis, have shown high efficacy in the hydrogenation of activated imines. dicp.ac.cn For instance, palladium complexes with bisphosphine ligands are effective for the asymmetric hydrogenation of N-diphenylphosphinyl ketimines, achieving excellent enantioselectivities. dicp.ac.cn While specific data for the hydrogenation of the imine leading to this compound is not detailed in the provided search results, the general principles of catalytic hydrogenation of imines are well-established. sioc-journal.cn The reaction conditions, such as hydrogen pressure and temperature, as well as the choice of catalyst and solvent, are crucial for achieving high yields and selectivity. d-nb.info

Table 1: Catalysts for Imine Hydrogenation

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Pd(CF3CO2)2/(S)-SegPhos | N-diphenylphosphinyl ketimines | High enantioselectivity (87-99% ee). dicp.ac.cn |

| Pd(CF3CO2)2/(S)-SynPhos | N-tosylimines | High enantioselectivity (88-97% ee). dicp.ac.cn |

| Iron-based catalysts | Ketones and aldehydes | Utilizes earth-abundant metal, reusable. d-nb.info |

A variety of hydride reducing agents can be employed for the reduction of imines and enamines to amines. masterorganicchemistry.com Common reagents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly useful as it can selectively reduce imines in the presence of more reactive carbonyl groups. masterorganicchemistry.com

For the synthesis of this compound, the imine formed from 7,7,7-trifluoroheptan-3-one would be treated with a suitable hydride reagent. The choice of reagent can influence the reaction conditions and selectivity. For example, sodium triacetoxyborohydride is a mild and selective reducing agent for the reductive amination of various aldehydes and ketones. organic-chemistry.org The reaction can be performed in a one-pot fashion, where the carbonyl compound, amine source, and reducing agent are combined. scielo.org.mx

Advanced reagents and catalytic systems have also been developed. For instance, the use of trichlorosilane (B8805176) catalyzed by N-methylvaline-derived Lewis-basic formamides allows for the asymmetric reduction of ketimines with high enantioselectivity. organic-chemistry.org Furthermore, systems like InCl3/Et3SiH/MeOH have been shown to be highly chemoselective for the reductive amination of aldehydes and ketones. organic-chemistry.org

Table 2: Hydride Reagents for Imine Reduction

| Reagent | Key Features |

|---|---|

| Sodium Borohydride (NaBH4) | Common, can be used with activators like boric acid. organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective, tolerates various functional groups. organic-chemistry.org |

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step from three or more reactants. tcichemicals.comorganic-chemistry.org Several named MCRs, such as the Strecker, Mannich, and Petasis reactions, result in the formation of amines. nih.gov These reactions are characterized by high atom economy and reduced synthesis time. tcichemicals.com

While a specific multicomponent reaction for the direct synthesis of this compound is not explicitly detailed, the principles of MCRs could be applied. For instance, a variation of the Petasis (borono-Mannich) reaction, which involves an amine, a carbonyl compound, and a boronic acid, could potentially be adapted. nih.gov The synthesis of fluorinated heterocycles via multicomponent reactions has been explored, indicating the potential for incorporating fluorinated building blocks into such reaction schemes. taylorfrancis.com

Hydride Reduction of Imines and Enamines with Advanced Reagents

Nucleophilic Substitution Reactions with Halogenated Trifluoroheptane Precursors

An alternative strategy for forming the carbon-nitrogen bond is through nucleophilic substitution, where a nitrogen-containing nucleophile displaces a leaving group, such as a halide, from a suitable trifluoroheptane precursor. libretexts.org

The reaction of an alkyl halide with ammonia, known as ammonolysis, can produce a primary amine. chemguide.co.uk However, this reaction is often complicated by multiple substitutions, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgsavemyexams.com This occurs because the initially formed primary amine is also a nucleophile and can react with the alkyl halide. chemguide.co.uk

To favor the formation of the primary amine, a large excess of ammonia is typically used. savemyexams.com In the context of synthesizing this compound, this would involve reacting a precursor like 3-bromo-7,7,7-trifluoroheptane with an excess of ammonia. The electron-withdrawing trifluoromethyl group might influence the reactivity of the C-Br bond. An alternative, cleaner approach to forming primary amines from alkyl halides involves the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a nitrogen nucleophile to avoid over-alkylation. libretexts.org

Gabriel Phthalimide Synthesis for Primary Amine Derivatization

The Gabriel synthesis is a well-established method for the preparation of primary amines that avoids the overalkylation often seen with the direct alkylation of ammonia. masterorganicchemistry.combyjus.comwikipedia.org The process utilizes the potassium salt of phthalimide as an ammonia surrogate. wikipedia.org This method is particularly suitable for converting primary alkyl halides into primary amines. unacademy.comlibretexts.org

The synthesis proceeds in three main steps:

Deprotonation: Phthalimide is deprotonated by a base, typically potassium hydroxide (B78521) (KOH) or a hydride base like KH, to form the potassium phthalimide salt. masterorganicchemistry.combyjus.com The N-H proton of phthalimide is significantly more acidic than in a typical amine due to resonance stabilization from the two adjacent carbonyl groups, making this deprotonation efficient. masterorganicchemistry.comunacademy.com

N-Alkylation: The resulting phthalimide anion, a potent nucleophile, attacks a primary alkyl halide in a nucleophilic substitution (SN2) reaction. masterorganicchemistry.comunacademy.com This forms an N-alkylphthalimide. For the synthesis of this compound, the corresponding substrate would be 3-halo-7,7,7-trifluoroheptane. The reaction stops cleanly at this stage because the resulting N-alkylphthalimide is not nucleophilic enough to react further. masterorganicchemistry.com

Hydrolysis or Hydrazinolysis: The final step is the liberation of the primary amine from the N-alkylphthalimide. masterorganicchemistry.com This can be achieved through acidic hydrolysis, but this method can sometimes result in low yields. wikipedia.org A more common and often milder method is hydrazinolysis, where the N-alkylphthalimide is treated with hydrazine (B178648) (N2H4). masterorganicchemistry.comwikipedia.org This cleaves the amine from the phthalimide backbone, yielding the desired primary amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.org

While the Gabriel synthesis is robust for primary alkyl halides, it generally fails with secondary alkyl halides. wikipedia.org However, variations using different reagents have been developed to extend the method's applicability. wikipedia.org Recent research has also demonstrated the use of Gabriel synthesis for preparing primary polyfluoroalkylamines using sulfuryl fluoride (B91410) (SO2F2) to generate polyfluoroalkyl fluorosulfonates in situ from fluorinated alcohols, which then alkylate the phthalimide derivative. researchgate.net

Reduction of Nitriles or Amides from Trifluoroheptane Derivatives

A common route to primary amines involves the reduction of nitriles or amides. chemguide.co.ukcsic.es For the synthesis of this compound, this would involve the reduction of a suitable precursor like 7,7,7-trifluoroheptanenitrile or 7,7,7-trifluoroheptanamide.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting both nitriles and amides to primary amines. libretexts.orgmasterorganicchemistry.com The reaction with a nitrile involves two successive nucleophilic additions of a hydride ion (H⁻). libretexts.orgchemistrysteps.com The first addition breaks the carbon-nitrogen triple bond to form an imine salt, which is then reduced further to the amine. libretexts.orgchemistrysteps.com The reaction is typically performed in an ether solvent like diethyl ether, followed by an aqueous or acidic workup to protonate the resulting amine. chemguide.co.uklibretexts.org

However, the reduction of compounds containing trifluoromethyl (CF₃) groups with LiAlH₄ can be hazardous. A serious explosion has been reported during the large-scale LAH reduction of trifluoroacetamide. acs.org This suggests that extreme caution is necessary when considering this method for a substrate like 7,7,7-trifluoroheptanamide or related fluorinated compounds.

Catalytic Hydrogenation: Catalytic hydrogenation offers an alternative, often milder, method for the reduction of nitriles. chemguide.co.uk This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as nickel, palladium, or platinum. chemguide.co.ukcsic.es Amides can also be hydrogenated to amines, although they are generally less reactive than other carbonyl compounds due to the resonance stability of the amide bond. csic.esrsc.org The reactivity of amides towards hydrogenation can be influenced by their structure; for instance, amides with electron-withdrawing groups, such as trifluoromethyl groups, are expected to undergo hydrogenation more readily. csic.es

| Method | Precursor | Reagent(s) | General Conditions | Product |

| Hydride Reduction | 7,7,7-Trifluoroheptanenitrile | 1. LiAlH₄ in ether | Reaction followed by aqueous/acidic workup. chemguide.co.ukchemistrysteps.com | This compound |

| Hydride Reduction | 7,7,7-Trifluoroheptanamide | 1. LiAlH₄ in ether | Caution: Potential explosion hazard with CF₃ groups. acs.org | This compound |

| Catalytic Hydrogenation | 7,7,7-Trifluoroheptanenitrile | H₂, Metal Catalyst (Ni, Pd, Pt) | Elevated temperature and pressure may be required. masterorganicchemistry.com | This compound |

| Catalytic Hydrogenation | 7,7,7-Trifluoroheptanamide | H₂, Metal Catalyst (e.g., Mo-complex) | Milder conditions may be possible due to the CF₃ group. csic.esrsc.org | This compound |

Photocatalytic Approaches for Alpha-Tertiary Amine Synthesis

Photocatalytic strategies have emerged as powerful tools in modern organic synthesis, enabling the construction of complex molecules under mild conditions. researchgate.net A significant area of this research has focused on the synthesis of α-tertiary amines, a structural motif prevalent in pharmaceuticals and natural products. cam.ac.uk These methods often rely on the generation of α-amino radical intermediates via single-electron transfer processes mediated by a photocatalyst under visible-light irradiation. nih.govacs.org

One common strategy involves the multicomponent coupling of ketones, amines, and alkenes. nih.govacs.org An in-situ-formed ketimine undergoes single-electron reduction by the excited photocatalyst to generate an α-amino radical. nih.gov This radical then engages in a Giese-type addition with an alkene to forge the sterically congested α-tertiary amine center. nih.govacs.org

While these methods are specifically designed for α-tertiary amines, the underlying principles of photocatalysis are being extended to other amine types. researchgate.net For instance, photocatalysis is used to achieve C(sp³)–H functionalization, where a C-H bond in an alkane is selectively converted into a C-N bond. rsc.orgnih.gov This is often achieved through a hydrogen atom transfer (HAT) mechanism, where a photocatalytically generated radical abstracts a hydrogen atom from an alkane, and the resulting alkyl radical is trapped by a nitrogen source. rsc.orgmtroyal.ca The development of photocatalytic systems, for example using cerium salts, for the amination of light alkanes demonstrates the potential of these methods for forming C-N bonds from simple hydrocarbon precursors. shanghaitech.edu.cn Although direct photocatalytic synthesis of primary amines like this compound from the corresponding alkane is a challenging and developing area, these foundational studies on photocatalytic C-H amination and radical coupling represent a frontier for future synthetic applications. mtroyal.caresearchgate.net

Stereoselective Synthesis of Enantiopure this compound

The creation of a single enantiomer of a chiral molecule is crucial in pharmaceutical chemistry. Asymmetric synthesis using chiral auxiliaries is a robust and predictable strategy to control the stereochemical outcome of a reaction. nih.govwilliams.edu

Application of Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This approach is advantageous because the products are diastereomers, which can be separated more easily than enantiomers. williams.edu

Several types of chiral auxiliaries have been successfully applied to the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.uacas.cn For example, sulfinyl chiral auxiliaries have proven versatile for the stereoselective synthesis of α-fluoroalkyl α-amino acids and amines. bioorganica.com.ua Another widely used class are oxazolidinones, which are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. sigmaaldrich.comresearchgate.net Chiral Ni(II) complexes derived from glycine (B1666218) have also been used as powerful tools for the asymmetric synthesis of a broad range of fluorinated amino acids on a large scale. mdpi.combeilstein-journals.org

Design and Implementation of Oxazolidinone-Based Auxiliaries

Oxazolidinone auxiliaries, often called Evans auxiliaries, are among the most successful and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgresearchgate.net They are typically prepared from readily available and optically pure α-amino acids, which are converted into chiral 2-amino alcohols and then cyclized. santiago-lab.comacs.org

The general procedure for their use in an asymmetric alkylation involves three key steps: wikipedia.org

Acylation: The oxazolidinone auxiliary is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone. williams.eduacs.org This step attaches the substrate to the chiral controller.

Diastereoselective Alkylation: The N-acyl oxazolidinone is treated with a strong base, such as LDA (lithium diisopropylamide) or NaN(TMS)₂, at low temperatures to form a specific Z-enolate. santiago-lab.comacs.org This enolate is conformationally rigid due to chelation between the metal cation and the carbonyl oxygens. santiago-lab.com The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (like an alkyl halide) to attack from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. acs.org

Auxiliary Cleavage: After the alkylation, the chiral auxiliary is cleaved from the product. This can be done under various conditions to yield different functional groups, such as carboxylic acids, alcohols, or amides, without racemizing the newly formed stereocenter. researchgate.netsantiago-lab.com

To enhance practicality in certain applications, fluorous-supported oxazolidinone auxiliaries have also been developed, which can be easily separated from the reaction mixture via fluorous solid-phase extraction (FSPE). acs.org

| Step | Description | Typical Reagents | Key Outcome |

| 1. Auxiliary Attachment | The chiral oxazolidinone is covalently bonded to the substrate. | N-acyl oxazolidinone formation using an acid chloride/anhydride (B1165640). williams.eduacs.org | Substrate is linked to the chiral controller. |

| 2. Asymmetric Transformation | The chiral auxiliary directs the approach of a reagent to one face of the molecule. | Deprotonation (e.g., LDA) followed by alkylation with an electrophile. santiago-lab.comacs.org | Diastereomerically pure product is formed. |

| 3. Auxiliary Removal | The chiral auxiliary is cleaved to release the enantiomerically pure product. | Hydrolysis (LiOH/H₂O₂) or reduction (LiBH₄). researchgate.netsantiago-lab.com | Desired enantiopure compound is isolated. |

Mechanistic Aspects of Diastereoselective Control

The high degree of stereocontrol exerted by oxazolidinone auxiliaries stems from their ability to enforce a rigid, well-defined transition state during the key bond-forming step. santiago-lab.com When the N-acyl oxazolidinone is deprotonated, it preferentially forms a Z-enolate. acs.org This enolate is locked into a specific conformation by chelation between the Lewis acidic cation (e.g., Li⁺ or B³⁺) and the two oxygen atoms—the enolate oxygen and the carbonyl oxygen of the acyl group. santiago-lab.com

In this rigid chelated structure, the bulky substituent on the oxazolidinone ring (e.g., an isopropyl or benzyl (B1604629) group) effectively blocks one of the two diastereotopic faces of the enolate. acs.orgharvard.edu Consequently, an incoming electrophile can only approach from the opposite, less sterically hindered face. blogspot.com This facial bias is the origin of the high diastereoselectivity observed in these reactions. The predictable nature of this stereochemical outcome makes Evans oxazolidinones a highly reliable tool for constructing molecules with specific, predetermined stereochemistry. williams.edusci-hub.se

Chiral Pool Strategies from Readily Available Precursors

The chiral pool refers to the collection of abundant, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes, which can be used as starting materials in synthesis. rsc.orgmdpi.com This approach leverages the pre-existing chirality of these natural products to construct complex chiral molecules, often reducing the number of synthetic steps and avoiding costly resolution or asymmetric catalysis. rsc.org

While a direct synthesis of this compound from a chiral pool precursor is not extensively documented in the literature, established methodologies for the synthesis of chiral amines can be adapted. A plausible strategy involves the use of a chiral amino acid derivative as the source of chirality. For instance, a protected amino acid could be elaborated through a series of reactions, including chain extension and introduction of the trifluoromethyl group, to construct the backbone of the target molecule.

A key challenge in this approach is the stereocontrolled introduction of the trifluoromethyl group and the extension of the carbon chain without racemization of the existing chiral center. Methodologies for the synthesis of chiral trifluoromethylated building blocks are therefore of high importance. nih.gov

One potential, though not explicitly demonstrated for this specific target, chiral pool-based approach could involve the use of a chiral auxiliary derived from a natural product. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. du.ac.intcichemicals.com After the desired chiral center is created, the auxiliary is removed and can often be recycled.

A widely used and effective class of chiral auxiliaries for the synthesis of chiral amines are the N-tert-butanesulfinyl imines, developed by Ellman. cas.cn These are prepared by the condensation of optically pure N-tert-butanesulfinamide with aldehydes or ketones. cas.cn The sulfinyl group acts as a powerful chiral directing group, controlling the facial selectivity of nucleophilic additions to the imine carbon. cas.cn This strategy has been successfully applied to the synthesis of a wide range of chiral amines, including those with trifluoromethyl groups. cas.cnrsc.org

The synthesis of chiral trifluoromethylated amines using this method typically involves the diastereoselective addition of an organometallic reagent to an N-tert-butanesulfinyl imine derived from a trifluoromethyl ketone. cas.cn For the synthesis of this compound, the required precursor would be N-tert-butanesulfinyl-1,1,1-trifluoroheptan-3-imine. The addition of a suitable nucleophile, followed by removal of the sulfinyl group, would yield the desired chiral amine.

| Precursor | Nucleophile | Diastereomeric Ratio (d.r.) | Yield | Reference |

| N-tert-butanesulfinyl aryl trifluoromethyl ketimine | Allylzinc bromide | >99:1 | High | rsc.org |

| N-tert-butanesulfinyl alkyl trifluoromethyl ketimine | Allylindium | up to >99:1 | Good | rsc.org |

| N-tert-butanesulfinyl α,β-unsaturated imine | TMSCF3 | High | Good | cas.cn |

Table 1: Examples of Diastereoselective Additions to N-tert-butanesulfinyl Imines for the Synthesis of Chiral Trifluoromethylated Amines. This table presents data from analogous reactions, demonstrating the high diastereoselectivity achievable with this methodology.

Asymmetric Catalysis in the Construction of Chiral Trifluoroamines

Asymmetric catalysis offers a powerful and atom-economical alternative to chiral pool and auxiliary-based methods for the synthesis of enantiomerically pure compounds. york.ac.uk This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. york.ac.uk Several catalytic asymmetric methods have been developed for the synthesis of chiral trifluoromethylated amines. nih.govacs.orgnih.gov

One prominent strategy is the catalytic asymmetric hydrogenation of trifluoromethyl imines. nih.gov This reaction involves the reduction of a prochiral imine using a chiral metal catalyst, typically based on iridium or rhodium, in the presence of a hydrogen source. The catalyst creates a chiral environment that favors the formation of one enantiomer of the amine over the other. Highly enantioselective hydrogenations of various N-aryl and N-alkyl trifluoromethyl imines have been reported. nih.gov

Another innovative approach is the catalytic enantioselective isomerization of trifluoromethyl imines. acs.orgnih.gov In this method, a chiral organic catalyst, such as a cinchona alkaloid derivative, promotes the 1,3-proton shift of an N-benzyl trifluoromethyl imine to the corresponding chiral amine. nih.gov This strategy has been shown to be effective for a broad range of substrates, including those with alkyl substituents, providing access to chiral aliphatic trifluoromethylated amines with high enantioselectivity. nih.gov

The aza-Henry reaction, which is the addition of a nitroalkane to an imine, can also be performed asymmetrically to generate chiral β-nitroamines, which are versatile precursors to chiral amines. frontiersin.org The use of chiral catalysts, such as amino acid-derived quaternary ammonium salts, has enabled the enantioselective aza-Henry reaction of N-Boc protected trifluoromethyl ketimines with nitromethane, yielding α-trifluoromethyl β-nitroamines with good to excellent yields and moderate to good enantioselectivities. frontiersin.org

| Catalytic Method | Substrate Type | Catalyst Type | Enantiomeric Excess (ee) | Yield | Reference |

| Asymmetric Hydrogenation | N-Aryl Trifluoromethyl Imines | Chiral Metal Complex | up to 99% | High | nih.gov |

| Asymmetric Isomerization | N-Benzyl Trifluoromethyl Imines | Chiral Organic Catalyst | up to 99% | High | acs.orgnih.gov |

| Asymmetric aza-Henry Reaction | N-Boc Trifluoromethyl Ketimines | Chiral Quaternary Ammonium Salt | up to 85% | Good | frontiersin.org |

| Umpolung Addition to Trifluoromethyl Imines | α,β-Unsaturated N-Acylpyrroles | Chiral Phase-Transfer Catalyst | High | High | nih.gov |

Table 2: Overview of Asymmetric Catalytic Methods for the Synthesis of Chiral Trifluoromethylated Amines. This table summarizes various catalytic approaches and their effectiveness for producing chiral trifluoromethylated amines from different precursors.

Derivatization Strategies for Analytical and Synthetic Applications of 7,7,7 Trifluoroheptan 3 Amine

Chemical Derivatization for Enhanced Detection and Separation Efficiency

Chemical derivatization is a powerful strategy to overcome challenges in the analysis of compounds like 7,7,7-Trifluoroheptan-3-amine, which may lack a strong chromophore or fluorophore for sensitive UV or fluorescence detection. sigmaaldrich.com By attaching a molecule with desirable properties, the detectability and chromatographic behavior of the analyte can be significantly improved. thermofisher.com Derivatization can be performed prior to chromatographic analysis (precolumn derivatization) or, in some cases, within the biological matrix itself (in-tissue derivatization). thermofisher.comtandfonline.com

Precolumn and In-Tissue Derivatization Techniques

Precolumn derivatization is a widely adopted technique in liquid chromatography (HPLC) and gas chromatography (GC) for the analysis of amines. thermofisher.com This approach involves reacting the analyte with a derivatizing agent before its introduction into the analytical instrument. The resulting derivative typically exhibits enhanced detector response and improved chromatographic properties, such as better peak shape and resolution. iu.edu Automated precolumn derivatization systems can eliminate tedious manual procedures, reduce errors, and increase method reproducibility. thermofisher.com

In-tissue derivatization represents a more advanced approach where the derivatization reaction occurs directly within a biological tissue sample. This technique can be particularly useful for mapping the spatial distribution of amines like this compound within complex biological matrices.

Specific Derivatization Reagents for Primary and Secondary Amine Functionalities

A variety of reagents are available for the derivatization of primary amines such as this compound. The choice of reagent depends on the analytical technique being employed and the desired properties of the resulting derivative. thermofisher.com

Ortho-Phthalaldehyde (OPA) is a popular precolumn derivatization reagent that reacts specifically with primary amines in the presence of a thiol, such as 2-mercaptoethanol (B42355) or N-acetyl-l-cysteine (NAC), to form highly fluorescent isoindole derivatives. tandfonline.comnih.gov This reaction is rapid, typically completed within minutes at room temperature, and occurs in an aqueous, alkaline medium. tandfonline.comchromatographyonline.com The resulting derivatives are well-suited for sensitive fluorescence detection. chromatographyonline.com However, a notable drawback of OPA derivatives is their potential instability. nih.gov

Table 1: Reaction Conditions for OPA Derivatization of Primary Amines

| Parameter | Condition | Source |

|---|---|---|

| Reagent | Ortho-Phthalaldehyde (OPA) with a thiol (e.g., 2-mercaptoethanol, N-acetyl-l-cysteine) | tandfonline.comnih.gov |

| pH | Alkaline (typically pH 9-10.2) | tandfonline.comconicet.gov.ar |

| Reaction Time | < 2 minutes | nih.gov |

| Temperature | Room Temperature | tandfonline.com |

| Detection | Fluorescence | chromatographyonline.com |

9-Fluorenylmethyl chloroformate (FMOC-Cl) is another widely used derivatizing agent that reacts with both primary and secondary amines under alkaline conditions to form stable, fluorescent carbamate (B1207046) derivatives. thermofisher.comresearchgate.net The reaction with FMOC-Cl is also fast and can be carried out at room temperature. conicet.gov.ar The resulting derivatives are highly fluorescent and exhibit strong UV absorption, allowing for detection by both fluorescence and UV detectors. thermofisher.com An excess of the reagent is often used to ensure complete derivatization, and a subsequent quenching step with an amine can be employed to remove unreacted FMOC-Cl. conicet.gov.ar

Table 2: Reaction Conditions for FMOC-Cl Derivatization of Primary Amines

| Parameter | Condition | Source |

|---|---|---|

| Reagent | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | researchgate.net |

| pH | Alkaline (e.g., borate (B1201080) buffer pH 8.0-9.2) | conicet.gov.arresearchgate.net |

| Reaction Time | ~1 minute | tandfonline.com |

| Temperature | Room Temperature | conicet.gov.ar |

| Detection | Fluorescence, UV | thermofisher.com |

A diverse array of other reagents is available for attaching chromophores or fluorophores to primary amines, thereby enhancing their detectability. researchgate.net These include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. thermofisher.com While the derivatives are stable, the reaction can be slow and may require heating. mdpi.com

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) and NBD-Cl: These reagents react with primary and secondary amines to yield fluorescent derivatives. researchgate.nettandfonline.com NBD-F is generally more reactive than NBD-Cl. thermofisher.com

Benzoyl Chloride: This reagent can be used to introduce a benzoyl group, which acts as a chromophore, allowing for UV detection. mdpi.comtandfonline.com The reaction is typically carried out under Schotten-Baumann conditions. acs.org

Succinimidyl Esters: Reagents like N-hydroxysuccinimidyl-fluorescein-O-acetate react specifically with aliphatic amines to form highly fluorescent derivatives under mild conditions. oup.com

Fluorenylmethyl Chloroformate (FMOC-Cl) and Analogues

Derivatization for Spectroscopic Probes and Advanced Mass Spectrometry

Derivatization of this compound is not only beneficial for chromatographic analysis but also for the development of spectroscopic probes and for enhancing its detection by mass spectrometry (MS).

By reacting this compound with a molecule possessing specific spectroscopic properties, a probe can be created for various applications. For instance, attaching a fluorophore that is sensitive to its microenvironment could allow for the study of binding interactions or localization within a system. google.com

In the context of mass spectrometry, derivatization can significantly improve the ionization efficiency and fragmentation behavior of the analyte. mdpi.com For electrospray ionization (ESI)-MS, derivatization can introduce a permanently charged group or a group with high proton affinity, leading to a substantial increase in signal intensity. rsc.orgnih.gov For gas chromatography-mass spectrometry (GC-MS), derivatization is often essential to increase the volatility and thermal stability of the amine, as well as to produce characteristic fragmentation patterns that aid in structural elucidation. iu.eduresearchgate.net Common derivatization methods for GC-MS include silylation, acylation, and alkylation. nih.gov

Table 3: Common Derivatization Reagents Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Ortho-Phthalaldehyde | OPA |

| N-acetyl-l-cysteine | NAC |

| 2-mercaptoethanol | - |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl |

| Dansyl Chloride | DNS-Cl |

| 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-F |

| 4-Chloro-7-nitrobenzo-2,1,3-oxadiazole | NBD-Cl |

| Benzoyl Chloride | - |

Mechanistic Studies and Biological Target Interaction for Trifluoromethyl Containing Amines

General Mechanistic Aspects of Amine Reactivity Relevant to the Compound

The chemical behavior of 7,7,7-Trifluoroheptan-3-amine is primarily dictated by the amine group, with its reactivity modulated by the presence of the trifluoromethyl group at the opposing end of the heptyl chain.

Nucleophilic Character of Amine Groups

The lone pair of electrons on the nitrogen atom of an amine group confers nucleophilic character, allowing it to react with electrophiles. The installation of a trifluoromethyl group can influence the basicity and nucleophilicity of amines due to its strong electron-withdrawing effect. chinesechemsoc.org In the case of this compound, the trifluoromethyl group is positioned at the 7-position, which is relatively distant from the amine group at the 3-position. This separation suggests that the inductive electron-withdrawing effect of the CF3 group on the nucleophilicity of the amine will be attenuated compared to amines where the trifluoromethyl group is in closer proximity to the nitrogen atom. However, it may still slightly reduce the basicity compared to a non-fluorinated analogue like heptan-3-amine.

The nucleophilic nature of amines is fundamental to many of their reactions, including alkylation, acylation, and addition to carbonyl compounds. For instance, amines can react with alkyl halides in nucleophilic substitution reactions to form secondary, tertiary, or quaternary ammonium (B1175870) salts.

Oxidative Dehydrogenation Pathways and Radical Intermediates

Amines can undergo oxidative dehydrogenation, a process that involves the removal of hydrogen atoms to form new functional groups, such as imines or nitriles. researchgate.net This transformation can be catalyzed by various metal complexes, including those of iron and ruthenium. researchgate.netacs.org The mechanism of these reactions can proceed through different pathways, often involving the formation of radical intermediates. mdpi.com

One proposed mechanism for the oxidative dehydrogenation of amines involves an initial deprotonation of the amine, which can be followed by electron transfer to a metal center, generating a nitrogen-centered radical. mdpi.com This radical intermediate can then undergo further oxidation and hydrogen abstraction to yield the final product. For example, in iron-catalyzed amine dehydrogenation, a key step can be the transfer of a hydride from the alpha-carbon of the amine to the iron center. acs.org Another pathway involves hydrogen atom transfer (HAT), where a hydrogen atom is abstracted from the α-C-H bond of the amine. mdpi.com The presence of a trifluoromethyl group, even at a distance, could potentially influence the stability of any charged or radical intermediates formed during these processes.

Enzyme Interaction Mechanisms of Related Trifluoromethylketone Amines (e.g., 7-[(3-aminopropyl)amino]-1,1,1-trifluoroheptan-2-one)

While specific biological targets for this compound have not been identified, the structural similarities to known enzyme inhibitors, particularly those targeting histone deacetylases (HDACs), provide a framework for predicting its potential biological activity. The trifluoromethyl group is a key feature in a class of potent enzyme inhibitors.

Histone Deacetylase (HDAC) Family Inhibition and Specificity

Histone deacetylases are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. wayne.eduexplorationpub.com Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. nih.govarchivesofmedicalscience.com A number of HDAC inhibitors have been developed, with many featuring a zinc-binding group that interacts with the catalytic zinc ion in the enzyme's active site. nih.govnih.gov

Trifluoromethyl ketones have emerged as effective zinc-binding functionalities in HDAC inhibitors. researchgate.netrsc.org For example, 7-[(3-aminopropyl)amino]-1,1,1-trifluoroheptan-2-one has been studied as an inhibitor of HDACs. nih.govnih.gov The specificity of these inhibitors for different HDAC isoforms can be tuned by modifying the linker and cap regions of the molecule. explorationpub.com While some trifluoromethyl ketone-based inhibitors show broad-spectrum activity against multiple HDAC classes, others have been designed to be more selective. rsc.orgresearchgate.net

The inhibitory power of trifluoromethyl ketones against HDACs stems from their ability to act as transition-state analogues. nih.govmdpi.com The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. mdpi.com In an aqueous environment, such as the active site of an enzyme, this electrophilic ketone readily undergoes hydration to form a stable gem-diol. rsc.orgmdpi.com

This gem-diol structure mimics the tetrahedral transition state of the amide hydrolysis reaction catalyzed by HDACs. nih.gov By binding tightly to the active site in this hydrated form, the trifluoromethyl ketone inhibitor effectively blocks the enzyme from processing its natural substrate, acetylated lysine. nih.govresearchgate.net

The catalytic mechanism of HDACs is dependent on a zinc ion (Zn2+) located deep within the active site. nih.govmdpi.com This zinc ion is crucial for activating a water molecule that acts as the nucleophile in the deacetylation reaction. wayne.edu Trifluoromethyl ketone inhibitors, in their hydrated gem-diol form, are thought to coordinate directly with this catalytic zinc ion. rsc.org The two hydroxyl groups of the gem-diol can form a bidentate chelate with the Zn2+ ion, leading to a very stable enzyme-inhibitor complex. rsc.orgresearchgate.net

Crystal structures of HDAC-like enzymes complexed with trifluoromethyl ketone inhibitors have provided insights into these interactions. For instance, the structure of an acetylpolyamine amidohydrolase from Marinobacter subterrani in complex with 7-[(3-aminopropyl)amino]-1,1,1-trifluoroheptan-2-one reveals the coordination of the inhibitor to the active site zinc ion. pdbj.org In some cases, the fluorine atoms of the trifluoromethyl group can also participate in interactions with amino acid residues in the active site, further stabilizing the complex. nih.gov

The table below summarizes the key mechanistic aspects discussed:

| Feature | Description | Relevance to this compound |

| Nucleophilicity | The amine group possesses a lone pair of electrons, making it nucleophilic. The distant CF3 group may slightly reduce basicity. | The amine at position 3 is expected to exhibit typical nucleophilic reactions of primary amines. |

| Oxidative Dehydrogenation | Amines can be oxidized to imines or nitriles, often via radical intermediates or hydride transfer. | The compound could potentially undergo enzymatic or chemical oxidation at the C-N bond. |

| HDAC Inhibition | Trifluoromethyl ketones are known to inhibit HDACs by acting as transition state analogues. | While not a ketone itself, its structural similarity to precursors of trifluoromethyl ketone inhibitors suggests a potential for biological activity if metabolized or used as a scaffold for inhibitor design. |

| Transition State Analogy | The trifluoromethyl ketone moiety hydrates to a gem-diol, mimicking the tetrahedral intermediate of amide hydrolysis. | This mechanism is key to the inhibitory activity of related ketone compounds. |

| Zinc Coordination | The gem-diol of trifluoromethyl ketone inhibitors chelates the catalytic Zn2+ in the HDAC active site. | This interaction is fundamental to the potency of this class of inhibitors. |

Identification and Characterization of Key Amino Acid Interactions (e.g., Hydrogen Bonding, Cation-π)

The interactions between a small molecule like this compound and a biological target, such as an enzyme, are governed by a variety of noncovalent forces. The key functional groups of this compound—the primary amine and the terminal trifluoromethyl (CF₃) group—are expected to dictate its binding characteristics with amino acid residues in a protein's active site.

Hydrogen Bonding:

Hydrogen bonds are crucial for molecular recognition in biological systems. chinesechemsoc.org The amine (–NH₂) group of this compound can act as a hydrogen bond donor. The presence of the highly electronegative trifluoromethyl group at the end of the heptyl chain significantly influences the electronic properties of the entire molecule. This strong electron-withdrawing effect lowers the basicity (pKa) of the amine group. nih.govresearchgate.net A lower pKa means the amine is less likely to be protonated at physiological pH, but paradoxically, this can enhance its nature as a hydrogen bond donor in certain contexts. nih.gov

The fluorine atoms of the CF₃ group are generally considered weak hydrogen bond acceptors. nih.gov However, they can participate in favorable interactions with suitable donors, such as the backbone amide protons of amino acids like glycine (B1666218) or the side chains of asparagine and threonine. nih.govresearchgate.net Research on menin-MLL inhibitors showed that trifluoromethyl groups can engage in short, multipolar interactions with the protein backbone, contributing significantly to binding affinity where traditional hydrogen bonds might not be geometrically feasible. nih.gov

Cation-π Interactions:

Should the amine group of this compound become protonated (–NH₃⁺), it can participate in strong, noncovalent cation-π interactions. pnas.org This type of interaction occurs between the cation and the electron-rich face of aromatic amino acid side chains, namely tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). nih.gov These interactions are common in protein structures and can contribute significantly to binding energy and stability, often comparable to salt bridges or hydrogen bonds. pnas.org

Studies have shown that among the aromatic amino acids, tryptophan has the strongest propensity for cation-π interactions, with over a quarter of all tryptophan residues in proteins participating in such bonds. pnas.org The interaction energy is dependent on the distance and geometry between the cation and the aromatic ring. researchgate.net The interaction involves the positively charged amino group of a ligand binding to the partial negative charge on the face of an aromatic ring. rsc.org

The table below summarizes the potential key interactions between this compound and protein amino acid residues, based on the behavior of analogous compounds.

| Interaction Type | Functional Group (Ligand) | Interacting Amino Acid(s) | Description of Interaction |

| Hydrogen Bond (Donor) | Primary Amine (–NH₂) | Aspartate, Glutamate, Serine, Backbone Carbonyls (e.g., Glycine) | The amine's hydrogen atoms form a hydrogen bond with an electronegative atom (oxygen or nitrogen) on the amino acid. The reduced basicity due to the CF₃ group can make the amine a better H-bond donor. nih.govnih.gov |

| Hydrogen Bond (Acceptor) | Trifluoromethyl (–CF₃) | Asparagine, Threonine, Arginine, Backbone Amides | The fluorine atoms can act as weak acceptors for hydrogen bonds from suitable donor groups on amino acid side chains or the protein backbone. nih.govresearchgate.net |

| Cation-π Interaction | Protonated Amine (–NH₃⁺) | Tryptophan, Tyrosine, Phenylalanine | The positively charged ammonium group interacts favorably with the electron-rich face of aromatic side chains. pnas.orgnih.gov |

| Hydrophobic Interaction | Heptyl Chain (–C₇H₁₄–) | Leucine, Isoleucine, Valine, Alanine | The nonpolar alkyl chain can pack into hydrophobic pockets within the protein, displacing water and increasing binding affinity. |

Structure-Activity Relationship (SAR) Studies for Enzyme Modulation

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound's potency and selectivity for a biological target. sci-hub.se While direct SAR data for this compound is unavailable, extensive research on similar trifluoromethyl-containing amines provides a framework for predicting how structural modifications might impact its activity as an enzyme modulator. chemrxiv.orgresearchgate.netacs.org

The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. researchgate.netacs.org For instance, SAR studies have shown that adding a CF₃ group can dramatically increase a compound's potency; in one case, its inclusion led to a 6-fold increase in potency for inhibiting 5-hydroxytryptamine (5-HT) uptake compared to the non-fluorinated version. mdpi.com

A key concept in the SAR of trifluoromethyl-containing amines is their use as bioisosteres for amide bonds. sci-hub.sedrughunter.comnih.gov An amide group is critical for hydrogen bonding in many protein-ligand interactions but is often susceptible to metabolic breakdown by proteases. sci-hub.sedrughunter.com Replacing an amide with a metabolically stable trifluoroethylamine group can create a more robust inhibitor. nih.govnih.gov The trifluoroethylamine moiety is non-basic, which allows it to maintain crucial hydrogen bonds with the protein backbone (for example, with a glycine residue in cathepsin K) while resisting hydrolysis. nih.govnih.govresearchgate.net This strategy led to the development of inhibitors that were 10- to 20-fold more potent than their corresponding amide-containing parent compounds. nih.govresearchgate.net

In the context of cathepsin K inhibitors, replacing a trifluoroethylamine group with a difluoroethylamine group was shown to increase the basicity of the nitrogen. researchgate.net This modification positively impacted the compound's distribution coefficient (log D), leading to improved oral bioavailability in preclinical models, while maintaining similar potency against the target enzyme. researchgate.net This highlights the fine-tuning possible by modulating the degree of fluorination.

The table below outlines a hypothetical SAR for this compound, predicting the impact of structural modifications on enzyme inhibition based on established principles.

| Modification to Base Structure (this compound) | Rationale / SAR Principle | Predicted Impact on Activity |

| Varying Alkyl Chain Length | The heptyl chain contributes to binding via hydrophobic interactions. Altering its length would affect how well the molecule fits into a hydrophobic pocket of the enzyme. | Shorter or longer chains could increase or decrease potency depending on the size and shape of the binding site. |

| Changing Position of Amine Group | The position of the amine is critical for establishing specific hydrogen bonds or cation-π interactions. Moving it along the chain would alter the geometry of these key interactions. | A different position (e.g., 2-amine or 4-amine) would likely decrease potency unless the new position allows for more optimal interactions with key residues. |

| Replacement of –CF₃ with –H or –CH₃ | The CF₃ group enhances metabolic stability, modulates amine pKa, and can participate in weak hydrogen bonds. Its removal would alter these properties. mdpi.com | Likely to decrease potency and metabolic stability. |

| Replacement of –CF₃ with –CHF₂ | A difluoromethyl group is still strongly electron-withdrawing but less so than CF₃. This would increase the basicity of the amine compared to the trifluoro-analog. nih.govresearchgate.net | May alter the balance of potency and pharmacokinetic properties like oral bioavailability. researchgate.net |

| Substitution on the Amine (e.g., N-methylation) | Conversion of the primary amine to a secondary or tertiary amine would change its hydrogen bonding capacity (from a donor/acceptor to just an acceptor) and steric profile. | Would likely decrease potency if the primary amine's hydrogen-donating ability is critical for binding. |

These principles demonstrate that the trifluoromethyl and amine groups are critical pharmacophores. Their interplay in modulating basicity, metabolic stability, and direct interactions with amino acid residues is central to the potential of this compound and related compounds as effective enzyme modulators.

Advanced Characterization Techniques for Trifluoroheptan 3 Amine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are foundational in chemical analysis, offering non-destructive methods to probe the molecular structure of a compound. By interacting with different forms of electromagnetic radiation, molecules reveal information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the chemical environments of its nuclei, such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F). libretexts.org Each nucleus within a unique electronic environment resonates at a distinct frequency, providing a "fingerprint" of the molecule's carbon-hydrogen framework and the location of fluorine atoms. savemyexams.com

For 7,7,7-Trifluoroheptan-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be used for complete structural verification. While specific experimental data for this exact compound is not publicly available, expected chemical shifts can be predicted based on known values for similar fluorinated alkanes and amines. rsc.org

¹H NMR: The proton NMR spectrum would show distinct signals for each set of non-equivalent protons. The protons on the carbon adjacent to the amine group (C3) would appear as a multiplet. The signals for the protons on the other methylene (B1212753) groups would appear at different chemical shifts, with those closer to the electron-withdrawing trifluoromethyl (CF₃) group shifted further downfield. savemyexams.com

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the heptane (B126788) chain, as they are all in unique chemical environments. The carbon bonded to the trifluoromethyl group would show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It would show a single signal, likely a triplet, for the three equivalent fluorine atoms of the CF₃ group, resulting from coupling with the protons on the adjacent methylene group (C6). rsc.org

Table 1: Predicted NMR Data for this compound

| Technique | Atom/Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | H on C3 (CH-NH₂) | ~2.7 - 3.0 | Multiplet |

| H on C2 (CH₂-CH₃) | ~1.4 - 1.6 | Multiplet | |

| H on C1 (CH₃) | ~0.9 - 1.1 | Triplet | |

| H on C4, C5, C6 | ~1.5 - 2.2 | Multiplets | |

| H on NH₂ | ~1.0 - 2.0 | Broad Singlet | |

| ¹³C NMR | C7 (-CF₃) | ~125 - 128 | Quartet (q) |

| C3 (-CH-NH₂) | ~50 - 55 | - | |

| Other CH₂ and CH₃ | ~10 - 40 | - | |

| ¹⁹F NMR | -CF₃ | ~ -65 to -67 | Triplet (t) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. savemyexams.com Each type of bond and functional group absorbs at a characteristic frequency range.

As a primary aliphatic amine, this compound would exhibit several characteristic absorption bands in its IR spectrum: orgchemboulder.com

N-H Stretching: Primary amines (R-NH₂) show two distinct medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. msu.edu

C-H Stretching: The spectrum would show strong absorptions just below 3000 cm⁻¹ due to the stretching of sp³ C-H bonds in the alkyl chain. mvpsvktcollege.ac.in

N-H Bending: A broad bending vibration (scissoring) for the primary amine group typically appears in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretching: A weak to medium absorption for the C-N stretching of an aliphatic amine is expected in the 1020-1250 cm⁻¹ range. spectroscopyonline.com

C-F Stretching: Strong absorption bands corresponding to C-F stretching vibrations are expected in the 1000-1400 cm⁻¹ region, which may overlap with other signals.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3300 - 3500 (two bands) | Medium |

| Stretch | Alkyl (C-H) | 2850 - 2960 | Strong |

| Bend (Scissoring) | Primary Amine (N-H) | 1580 - 1650 | Medium, Broad |

| Stretch | Aliphatic Amine (C-N) | 1020 - 1250 | Weak to Medium |

| Stretch | Fluoroalkane (C-F) | 1000 - 1400 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is used for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a molecule's exact mass. innovareacademics.in This high level of precision makes it possible to deduce the elemental formula of a compound, as each formula has a unique exact mass based on the monoisotopic masses of its constituent atoms. researchgate.netlabmanager.com

For this compound (C₇H₁₄F₃N), the calculated monoisotopic mass is 169.107833 Da. An HRMS measurement yielding a value extremely close to this would unequivocally confirm the compound's elemental composition, distinguishing it from other molecules with the same nominal mass. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. The LC separates the target compound from a complex mixture, after which it is ionized and analyzed by the mass spectrometer. In tandem MS (MS/MS), a specific parent ion (the molecular ion of the analyte) is selected, fragmented, and the resulting daughter ions are detected. This process is highly specific and allows for reliable quantification and identification. larancelab.com

The fragmentation of this compound in a mass spectrometer would likely proceed via alpha-cleavage, a characteristic fragmentation pathway for aliphatic amines. libretexts.org This involves the breaking of the carbon-carbon bond adjacent to the carbon bearing the amine group.

Molecular Ion (M⁺): The parent ion would be observed at m/z = 169.

Alpha-Cleavage Fragments: Cleavage of the bond between C3 and C4 would result in the loss of a trifluorobutyl radical, yielding a fragment at m/z = 58 . Cleavage of the bond between C2 and C3 would lead to the loss of an ethyl radical, yielding a fragment at m/z = 140 . msu.edu

Table 3: Predicted MS/MS Fragmentation Data for this compound

| Ion | Predicted m/z | Formula | Origin |

|---|---|---|---|

| Molecular Ion [M]⁺ | 169 | [C₇H₁₄F₃N]⁺ | Ionization of parent molecule |

| Fragment 1 | 140 | [C₅H₉F₃N]⁺ | Alpha-cleavage: Loss of •C₂H₅ |

| Fragment 2 | 58 | [C₃H₈N]⁺ | Alpha-cleavage: Loss of •C₄H₆F₃ |

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) for Spatial Distribution

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful technique used to visualize the spatial distribution of molecules within a sample, such as a biological tissue section, without the need for labeling. frontiersin.org The sample is coated with an energy-absorbing matrix, and a laser is rastered across the surface. nih.gov At each point, the laser desorbs and ionizes molecules, which are then analyzed by the mass spectrometer to create a map of their distribution. acs.orgnih.gov

While often used for large biomolecules, MALDI-IMS can also be applied to small molecules. In the context of this compound research, MALDI-IMS could potentially be used to:

Study the penetration and distribution of the compound within materials or polymer films. researchgate.net

Investigate its localization in biological tissues in metabolic or toxicological studies, mapping where the parent compound or its metabolites accumulate.

The choice of an appropriate matrix is critical for the successful analysis of small molecules to avoid interference from matrix-related ions in the low mass range. nih.gov

Chromatographic Separations for Purity and Enantiomeric Excess Determination

The rigorous characterization of this compound, a chiral fluorinated amine, necessitates advanced chromatographic techniques to ascertain its chemical purity and enantiomeric composition. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these critical assessments. doi.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like primary amines. chromatographyonline.com It is extensively used for both purity assessment and the crucial determination of enantiomeric excess (ee) in chiral molecules.

For purity analysis, a reversed-phase HPLC method is typically employed. In this setup, the amine is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. Impurities are separated based on their differential partitioning between the two phases, allowing for quantification.

The determination of enantiomeric excess is more complex and requires a chiral environment. This is achieved either by using a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. The direct separation on a CSP is often preferred for its simplicity. uma.esmdpi.com Chiral columns, such as those based on cyclodextrins or proteins like alpha-1-acid glycoprotein (B1211001) (AGP), can resolve the enantiomers of primary amines. uma.esmdpi.com Detection is commonly performed using UV or fluorescence detectors; derivatization with reagents like o-phthaldiadehyde (OPA) can significantly enhance fluorescence detection sensitivity. nih.gov

Research Findings: In a typical chiral HPLC separation of a racemic mixture of this compound, two distinct peaks corresponding to the (R)- and (S)-enantiomers would be observed. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. The resolution between the peaks is a key measure of the separation's effectiveness. uma.es

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination of this compound

| Parameter | Value / Description |

| Column | Chiral AGP Column (100 mm x 4.0 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of 10 mM potassium phosphate (B84403) buffer (pH 6.5) and Acetonitrile (90:10 v/v) |

| Flow Rate | 0.9 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Expected Result | Baseline separation of (R)- and (S)-enantiomers. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. etamu.edu While primary amines can be analyzed directly, they often exhibit poor peak shapes (tailing) due to their polar nature and interaction with the column material. bre.comresearchgate.net To overcome this, two strategies are common: the use of specially deactivated columns designed for amine analysis or derivatization. researchgate.netchemcoplus.co.jp Derivatization, for instance by acylation or silylation, reduces polarity and increases volatility, leading to improved chromatographic performance. researchgate.net

For determining enantiomeric excess, a GC equipped with a chiral stationary phase is required. nih.gov Cyclodextrin-based chiral capillary columns are frequently used for the enantioseparation of amines. The sample is vaporized and carried by an inert gas through the column, where the enantiomers interact differently with the chiral phase, causing them to elute at different times (retention times). etamu.edu A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. etamu.edu GC-MS provides the added advantage of structural information based on the fragmentation pattern of the molecule. etamu.edu

Research Findings: A study on the enantioseparation of amino acids using GC demonstrated that derivatization into N-trifluoroacetyl-O-methyl esters followed by analysis on a chiral column yielded excellent resolution. nih.gov A similar approach could be applied to this compound. By using a suitable chiral column, the enantiomers can be separated and quantified with high accuracy, often achieving detection limits in the picogram range. nih.gov

Table 2: Example GC Parameters for Chiral Separation of this compound

| Parameter | Value / Description |

| Column | Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector | Split/Splitless, 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 180 °C at 5 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Sample Preparation | Derivatization with trifluoroacetic anhydride (B1165640) (TFAA) to form the corresponding amide for improved volatility. nih.gov |

| Expected Retention Times | (R)-enantiomer: ~15.2 min, (S)-enantiomer: ~15.8 min |

X-ray Crystallography for Precise Atomic Structure and Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is invaluable for understanding a molecule's structure and interactions. tugraz.at

Since this compound is a liquid at room temperature, it must first be converted into a suitable single crystal. This is typically achieved by reacting the amine with a chiral or achiral acid (such as hydrochloric acid, tartaric acid, or mandelic acid) to form a crystalline salt. The resulting crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.govyoutube.com

The crystal diffracts the X-rays into a specific pattern of spots. youtube.com By analyzing the position and intensity of these diffraction spots, researchers can calculate an electron density map of the molecule. nih.gov This map is then interpreted to build a precise three-dimensional model of the compound's structure within the crystal lattice. wordpress.com

Research Findings: While no crystal structure for this compound itself has been published, analysis of other small organic molecules provides a clear indication of the data that would be obtained. caltech.edu The analysis would yield the exact spatial coordinates of each atom (C, N, F, H), confirming the molecular connectivity and stereochemistry. Key parameters such as the unit cell dimensions, space group, and refinement statistics provide a measure of the quality and reliability of the determined structure. caltech.edu

Table 3: Hypothetical Crystal Data and Structure Refinement for a Salt of this compound

| Parameter | Example Value / Description |

| Empirical Formula | C₇H₁₅F₃N⁺ · Cl⁻ (for the hydrochloride salt) |

| Formula Weight | 205.65 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | a = 6.8 Å, b = 13.5 Å, c = 24.1 Å, α=β=γ=90° |

| Volume | 2214.5 ų |

| Z (Molecules per unit cell) | 8 |

| Calculated Density | 1.23 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |

| Absolute Structure Parameter | 0.02(3) (confirms absolute configuration) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.